molecular formula C13H14F3NO2 B3149764 (E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one CAS No. 677749-64-3

(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one

Cat. No. B3149764
CAS RN: 677749-64-3
M. Wt: 273.25 g/mol
InChI Key: NPMYKLWVNNILGT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one” is an organic compound that contains a trifluoro group, a phenylethyl group, and an amino group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the stereochemistry at its carbon centers. Similar compounds often have complex three-dimensional structures due to the presence of multiple chiral centers .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the trifluoro group could undergo nucleophilic substitution reactions, while the amino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a trifluoro group could increase its lipophilicity, while the presence of an amino group could allow it to form hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications. It could also be interesting to investigate its biological activity and potential uses in fields such as medicine or materials science .

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]pent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-9(7-12(19)13(14,15)16)17-11(8-18)10-5-3-2-4-6-10/h2-7,11,17-18H,8H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMYKLWVNNILGT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC(CO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one
Reactant of Route 2
Reactant of Route 2
(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one
Reactant of Route 3
(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one
Reactant of Route 4
(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one
Reactant of Route 5
(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one
Reactant of Route 6
(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one

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